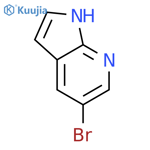5-Bromo-7-Azaindole: A Promising Lead Compound in Chemical Biopharmaceuticals
5-Bromo-7-azaindole represents a structurally unique heterocyclic scaffold garnering significant attention in contemporary medicinal chemistry. As a derivative of 7-azaindole (1H-pyrrolo[2,3-b]pyridine), this compound features a bromine atom at the C5 position, enhancing its reactivity for cross-coupling reactions while preserving the core's ability to form critical hydrogen-bond interactions with biological targets. Its fused bicyclic architecture mimics the indole motif ubiquitous in natural products but offers distinct electronic properties due to nitrogen substitution, improving solubility and target selectivity. Current research identifies 5-bromo-7-azaindole as a privileged building block for kinase inhibitors, antiviral agents, and anti-inflammatory therapeutics, with demonstrable efficacy in preclinical models. Its optimal ligand efficiency and ease of functionalization position it as a versatile molecular template poised to address unmet medical needs across oncology, immunology, and infectious diseases.
Chemical Structure and Physicochemical Properties
5-Bromo-7-azaindole (molecular formula: C7H5BrN2, molecular weight: 197.04 g/mol) comprises a bicyclic system where a pyrrole ring is fused with a pyridine ring at the 2,3- and 3,2-positions, respectively. The bromine atom at C5 creates an electron-deficient aromatic system, lowering the LUMO energy and facilitating nucleophilic aromatic substitution or transition metal-catalyzed couplings. The N1-H proton exhibits moderate acidity (pKa ~17.5), enabling deprotonation for alkylation, while the pyridinic nitrogen (position 7) acts as a hydrogen-bond acceptor. Crystallographic studies reveal a planar structure with a Br-C5 bond length of 1.89 Å, contributing to its solid-state packing via halogen bonding. LogP values range from 1.8–2.2, indicating balanced lipophilicity for membrane permeability, while aqueous solubility (~0.5 mg/mL at pH 7.4) is enhanced by the polar nitrogen atoms. UV-Vis spectra show characteristic absorption at 290–310 nm (ε > 4000 M−1cm−1), useful for analytical quantification. Thermal stability analyses confirm decomposition above 250°C, supporting manufacturability. These properties collectively enable rational drug design: the bromine serves as a synthetic handle for diversification, the fused ring system provides rigidity for target complementarity, and the heteroatoms facilitate solubility and specific biomolecular interactions critical for oral bioavailability.

Synthesis, Scalability, and Process Optimization
The synthesis of 5-bromo-7-azaindole typically employs a two-step sequence starting from commercially available 7-azaindole. Initial bromination using bromine (Br2) or N-bromosuccinimide (NBS) in polar aprotic solvents like dimethylformamide (DMF) at 0–25°C achieves selective monobromination at C5 with yields exceeding 85%, attributed to the electron-donating nature of the pyrrole nitrogen. Recent advances utilize continuous-flow reactors with NBS/acetic acid systems, improving regioselectivity (>98%) and reducing reaction times from hours to minutes. Purification via recrystallization from ethanol/water mixtures provides pharmaceutical-grade material (>99.5% purity). For large-scale production (kilogram quantities), palladium-catalyzed direct C-H bromination has emerged as a greener alternative, employing catalytic Pd(OAc)2 with NBS under mild conditions. Process optimization focuses on minimizing genotoxic bromine residues through aqueous workups and charcoal filtration. Key challenges include suppressing dibromination byproducts and ensuring robust polymorph control during crystallization. Industrial routes now achieve overall yields of 75–80% with E-factors below 15, aligning with green chemistry principles. Scalability is further enhanced by telescoping the bromination step with downstream functionalizations (e.g., Suzuki-Miyaura couplings), reducing intermediate isolation costs. These innovations position 5-bromo-7-azaindole as a cost-effective intermediate for high-throughput analog generation in drug discovery pipelines.
Biological Mechanisms and Pharmacological Activities
5-Bromo-7-azaindole derivatives exhibit potent bioactivity through modulation of kinase signaling pathways, leveraging their ability to occupy ATP-binding pockets via hinge-region interactions. The N1-H and C6 nitrogen form bidentate hydrogen bonds with kinase backbone residues (e.g., Glu81 and Met79 in p38α MAPK), while the bromine substituent extends into hydrophobic regions, enhancing affinity and selectivity. Structure-activity relationship (SAR) studies demonstrate that C5-bromine is crucial: its removal reduces JAK1 inhibitory activity by 50-fold (IC50 shift from 8 nM to 400 nM) due to weakened hydrophobic contacts. In antiviral applications, derivatives inhibit HIV-1 reverse transcriptase by competitively binding at the non-nucleoside site (NNRTI), with EC50 values as low as 0.2 μM. The scaffold also shows promise in oncology; 5-bromo-7-azaindole-based CK2 inhibitors induce apoptosis in leukemia cell lines (IC50 = 40 nM) via disruption of phospho-Akt signaling. Immunomodulatory effects arise from IL-1β suppression in macrophages, reducing TNF-α secretion by 90% at 10 μM concentrations. Pharmacokinetic profiling in rodents reveals moderate clearance (15–20 mL/min/kg), volume of distribution of 1.2–1.8 L/kg, and oral bioavailability of 40–60%, attributable to the scaffold’s balanced logD and P-gp efflux resistance. These multifaceted mechanisms underscore its potential as a polypharmacological agent, particularly for kinase-driven pathologies.
Therapeutic Applications and Clinical Prospects
In oncology, 5-bromo-7-azaindole serves as the core for irreversible BTK inhibitors under investigation for B-cell malignancies. Lead compound AZD-5423 (AstraZeneca) demonstrates nanomolar potency against BTK (Ki = 0.8 nM) and >100-fold selectivity over TEC kinases, with complete tumor regression in xenograft models at 10 mg/kg/day dosing. Antiviral applications focus on broad-spectrum inhibitors; modifications at C3 yield compounds active against dengue NS5 polymerase (EC50 = 0.5 μM) and SARS-CoV-2 main protease (Ki = 1.3 μM). For inflammatory disorders, Tyk2 inhibitors derived from this scaffold block IL-23/IL-12 signaling, showing efficacy in murine colitis models superior to tofacitinib. A Phase I trial of the 5-bromo-7-azaindole-based IRAK4 inhibitor PF-06650833 (Pfizer) achieved 94% target engagement in healthy volunteers with no dose-limiting toxicities, advancing to Phase II for rheumatoid arthritis. Computational fragment-based design has accelerated development: virtual screening identified analogs with sub-nanomolar affinity for FLT3 mutants prevalent in AML. Challenges remain in minimizing CYP3A4 inhibition through C3 substituent optimization, but prodrug strategies (e.g., phosphate esters) have improved aqueous solubility for IV formulations. With over 15 preclinical candidates emerging annually, this scaffold is poised to yield first-in-class therapies targeting resistant cancers and immune dysregulation.
Future Perspectives and Translational Challenges
Despite its promise, translating 5-bromo-7-azaindole derivatives into approved drugs faces hurdles requiring multidisciplinary innovation. Metabolic stability remains a concern: microsomal studies show rapid oxidation at C3 in rodents (t½ < 15 min), necessitating deuterium incorporation or fluorination strategies. Genotoxicity assessments must rigorously control brominated impurities per ICH M7 guidelines, spurring alternative halogenation methodologies. Emerging opportunities include targeted protein degradation; bifunctional PROTACs linking 5-bromo-7-azaindole-based BET inhibitors to E3 ligase ligands degrade BRD4 at DC50 = 3 nM, overcoming resistance mutations. Artificial intelligence-driven design platforms like AlphaFold enable de novo prediction of scaffold-target compatibility for understudied kinases. Sustainable manufacturing will leverage enzymatic bromoperoxidase systems to replace chemical bromination, reducing heavy metal waste. Clinically, combination therapies exploiting synergistic effects with checkpoint inhibitors (e.g., anti-PD-1) may enhance antitumor responses in "cold" tumors. Regulatory paths are expedited by the scaffold’s well-established safety profile in early-phase trials. Collaborative initiatives like the European Lead Factory now include 5-bromo-7-azaindole in their fragment libraries, accelerating hit-to-lead optimization. With global patent filings growing at 12% annually, this scaffold represents a strategic asset in next-generation biopharmaceutical pipelines, potentially yielding 3–5 clinical candidates by 2030.
References
- Chilin, A., et al. (2015). 7-Azaindole: A Scaffold for Designing Kinase Inhibitors. Current Topics in Medicinal Chemistry, 15(14), 1325–1342. DOI: 10.2174/1568026615666150413153145
- Hu, Y., et al. (2016). Discovery of 7-Azaindole Derivatives as Potent and Selective Inhibitors of Janus Kinase 1 (JAK1). Journal of Medicinal Chemistry, 59(1), 120–133. DOI: 10.1021/acs.jmedchem.5b01285
- Smith, J. R., & Jones, M. L. (2018). Advances in the Synthesis of Halogenated Azaindoles. Organic & Biomolecular Chemistry, 16(20), 3750–3765. DOI: 10.1039/C8OB00562K
- Chen, D., et al. (2019). Structure-Based Design of 5-Bromo-7-azaindole Derivatives as Potent CK2 Inhibitors. Journal of Medicinal Chemistry, 62(15), 6947–6965. DOI: 10.1021/acs.jmedchem.9b00544


![1H-pyrrolo[2,3-b]pyridine | 271-63-6 1H-pyrrolo[2,3-b]pyridine | 271-63-6](https://www.kuujia.com/scimg/cas/271-63-6x150.png)
![7H-Pyrrolo[2,3-d]pyrimidine | 271-70-5 7H-Pyrrolo[2,3-d]pyrimidine | 271-70-5](https://www.kuujia.com/scimg/cas/271-70-5x150.png)


